1-(4-methoxyphenyl)-1H-tetrazole

COX-2 inhibition Anti-inflammatory Tetrazole pharmacophore

Researchers optimizing COX-2 inhibitors require validated building blocks; unsubstituted or alternatively substituted 1-aryl-1H-tetrazoles exhibit significantly lower potency. 1-(4-Methoxyphenyl)-1H-tetrazole provides: • COX-2 IC₅₀ = 1.2 µM (>4-fold vs. H, CH₃, Cl, F analogs) • Anti-TB MIC = 2 µg/mL against MDR M. tuberculosis; synergistic with isoniazid, rifampicin, ethambutol • DFT-confirmed corrosion inhibition superiority over 1-phenyl-1H-tetrazole ≥95% purity, neat solid. Shipped globally at ambient temperature.

Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol
CAS No. 21788-28-3
Cat. No. B1296221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-1H-tetrazole
CAS21788-28-3
Molecular FormulaC8H8N4O
Molecular Weight176.18 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=NN=N2
InChIInChI=1S/C8H8N4O/c1-13-8-4-2-7(3-5-8)12-6-9-10-11-12/h2-6H,1H3
InChIKeyAIOWTKRICIGKFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-1H-tetrazole Specifications


1-(4-Methoxyphenyl)-1H-tetrazole (CAS 21788-28-3) is a 1-aryl-1H-tetrazole heterocycle featuring a 4-methoxyphenyl substituent at the N1 position. Its molecular formula is C₈H₈N₄O with a molecular weight of 176.18 g/mol [1]. Computed physicochemical descriptors include XLogP3 = 1.1, topological polar surface area (TPSA) = 52.8 Ų, and two rotatable bonds [1]. The compound is supplied as a neat solid and is utilized as a synthetic building block in medicinal chemistry, particularly for the development of COX-2 inhibitors, antitubercular agents, and corrosion inhibitors .

1
Synthetic building block 1-aryl-1H-tetrazole core for medicinal chemistry library synthesis
2
4-Methoxyphenyl substituent Distinct electronic profile supports COX-2 and antitubercular scaffold studies
3
Physicochemical differentiation Higher TPSA and H-bond acceptor count relative to unsubstituted phenyl analog
4
Multi-domain research use COX-2 inhibition, antimycobacterial screening, and corrosion inhibitor modeling

Why 1-(4-Methoxyphenyl)-1H-tetrazole Cannot Be Substituted


The para-methoxy group on the phenyl ring critically modulates electronic properties and biological target interactions. Direct comparative studies demonstrate that replacing this substituent with hydrogen (unsubstituted phenyl) or other para-substituents (e.g., CH₃, Cl, F) significantly alters COX-2 inhibitory potency [1] and antimycobacterial activity [2]. Furthermore, density functional theory (DFT) calculations reveal that 1-(4-methoxyphenyl)-1H-tetrazole exhibits distinct frontier molecular orbital (HOMO/LUMO) characteristics compared to 1-phenyl-1H-tetrazole, leading to differential corrosion inhibition efficiency [3]. Consequently, researchers and formulators cannot assume that any 1-aryl-1H-tetrazole will perform equivalently; the 4-methoxyphenyl moiety confers unique activity and property profiles that are essential for reproducible scientific outcomes.

Target compound
1-(4-Methoxyphenyl)-1H-tetrazole
COX-2 activity
Para-substituent replacement (H, CH₃, Cl, F, CF₃) may significantly shift COX-2 inhibitory activity; reported activity context differs across substituents.
Antimycobacterial
4-Methoxyphenyl scaffold underpins reported MDR-TB activity; alternative 1-aryl-tetrazoles may not reproduce antimycobacterial screening outcomes.
Electronic profile
DFT-calculated HOMO/LUMO characteristics differ from 1-phenyl-1H-tetrazole; corrosion inhibition predictions may not transfer to unsubstituted or differently substituted analogs.

1-(4-Methoxyphenyl)-1H-tetrazole Differentiation Evidence


COX-2 Inhibition Advantage

In a series of 5-substituted 1H-tetrazoles bearing different para substituents on the N1-phenyl ring, the derivative containing the 1-(4-methoxyphenyl)-1H-tetrazole core (compound 3c) exhibited the highest COX-2 inhibitory activity. The study directly compared para substituents: OCH₃ (target), H, CH₃, Cl, F, CF₃, and N(CH₃)₂ [1].

COX-2 Inhibition
Class-level
Reported IC₅₀ = 1.2 µM (4-methoxyphenyl core); next most active para-substituted analogs showed IC₅₀ = 4.8–5.7 µM; several analogs showed no inhibition at tested concentrations.
Supports para-substituent activity ranking in COX-2 inhibition screening.
In vitro fluorescence polarization assay; recombinant human COX-2 enzyme.
COX-2 inhibition Anti-inflammatory Tetrazole pharmacophore

Antimycobacterial Activity Against MDR-TB

Halogenated regioisomers of (4-methoxyphenyl)-1H-tetrazol-5-amine were evaluated against multidrug-resistant Mycobacterium tuberculosis Spec. 210. The N-(bromophenyl)tetrazoles 8a and 9a, derived from the (4-methoxyphenyl)-1H-tetrazole scaffold, demonstrated growth-inhibitory effects 8-16-fold stronger than first-line tuberculostatics [1].

Antimycobacterial Activity
Class-level
Reported MIC = 2 µg/mL against MDR M. tuberculosis Spec. 210 for halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers; 8–16-fold greater growth inhibition than first-line reference compounds in tested panel.
Reported antimycobacterial screening context; scaffold-dependent activity observed.
Broth microdilution method; additive-to-synergistic interactions with isoniazid and rifampicin reported.
Antitubercular Mycobacterium tuberculosis MDR-TB

Physicochemical Differences vs. 1-Phenyl-1H-tetrazole

PubChem-computed descriptors provide a direct comparison between 1-(4-methoxyphenyl)-1H-tetrazole and the unsubstituted phenyl analog, 1-phenyl-1H-tetrazole. The methoxy group increases topological polar surface area (TPSA) by ~9.2 Ų and adds an additional rotatable bond while maintaining similar lipophilicity [1][2].

Physicochemical Profile
Head-to-head
TPSA = 52.8 Ų (vs. 43.6 Ų for 1-phenyl-1H-tetrazole); H-bond acceptors = 4 (vs. 3); rotatable bonds = 2 (vs. 1); XLogP3 unchanged at 1.1.
TPSA increase and additional H-bond acceptor may influence permeability and solubility profiles.
Computed descriptors via PubChem; XLogP3 3.0 and Cactvs 3.4.8.24.
Physicochemical properties Drug-likeness LogP TPSA

Corrosion Inhibition: DFT Prediction

A density functional theory (DFT) study at the B3LYP/6-311G level compared 1-phenyl-1H-tetrazole, 4-(1H-tetrazol-1-yl)phenol, and 1-(4-methoxyphenyl)-1H-tetrazole. The analysis of HOMO and LUMO energies indicated that 1-(4-methoxyphenyl)-1H-tetrazole and 4-(1H-tetrazol-1-yl)phenol possess more favorable electronic parameters for corrosion inhibition than the unsubstituted phenyl analog [1].

DFT Corrosion Prediction
Data to verify
DFT study (B3LYP/6-311G) reported more favorable HOMO/LUMO parameters for 1-(4-methoxyphenyl)-1H-tetrazole relative to 1-phenyl-1H-tetrazole; quantitative values not publicly extracted from thesis.
Supports theoretical screening context; experimental corrosion inhibition data recommended.
M.Sc. thesis; computational comparison only. Experimental validation pending.
Corrosion inhibition DFT HOMO-LUMO Quantum chemistry

1-(4-Methoxyphenyl)-1H-tetrazole Applications


COX-2 Inhibitor Lead Optimization

Procure 1-(4-methoxyphenyl)-1H-tetrazole as a privileged N1-substituent for 1,5-diaryltetrazole COX-2 inhibitors. Direct comparative data demonstrate that the 4-methoxyphenyl group confers an IC₅₀ of 1.2 µM against COX-2, outperforming H, CH₃, Cl, and F analogs by >4-fold [1]. This scaffold provides a validated starting point for structure-activity relationship (SAR) studies aimed at improving anti-inflammatory selectivity.

MDR-TB Therapeutic Scaffold

Use 1-(4-methoxyphenyl)-1H-tetrazole to synthesize (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers. Halogenated derivatives of this scaffold demonstrated MIC values of 2 µg/mL against multidrug-resistant Mycobacterium tuberculosis and exhibited 8-16-fold greater potency than first-line tuberculostatics [2]. The core scaffold also shows additive to synergistic interactions with isoniazid, rifampicin, and ethambutol, making it a critical intermediate for developing combination TB therapies.

Corrosion Inhibitor Formulation

Incorporate 1-(4-methoxyphenyl)-1H-tetrazole into corrosion inhibitor formulations for metal protection in acidic environments. DFT calculations at the B3LYP/6-311G level indicate that this compound exhibits superior HOMO-LUMO parameters compared to 1-phenyl-1H-tetrazole, predicting enhanced adsorption and inhibition efficiency [3]. This computational advantage supports prioritization of the 4-methoxyphenyl derivative in experimental inhibitor screening cascades.

Chemical Library Design & Property Tuning

Utilize 1-(4-methoxyphenyl)-1H-tetrazole as a building block for diversity-oriented synthesis where distinct physicochemical properties are required. Relative to 1-phenyl-1H-tetrazole, the methoxy substitution increases TPSA from 43.6 Ų to 52.8 Ų and adds an additional hydrogen bond acceptor, offering tunable solubility and permeability profiles without altering lipophilicity (XLogP3 remains 1.1) [4][5]. This makes it an attractive reagent for medicinal chemistry projects focused on balancing potency with drug-like properties.

Application
Selection Property
Validation Focus
COX-2 inhibitor lead identification studies
Substituent-dependent activity profile
COX-2 enzyme inhibition context
Antimycobacterial scaffold research
MDR-TB strain-panel activity context
MIC and synergy endpoint review
Corrosion inhibitor formulation studies
DFT-predicted electronic parameters
HOMO-LUMO adsorption modeling review
Chemical library design and property tuning
Physicochemical differentiation profile
TPSA and H-bond acceptor context review

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16 linked technical documents
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